molecular formula C26H16ClN3 B2901701 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole CAS No. 1616499-37-6

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole

Cat. No. B2901701
CAS RN: 1616499-37-6
M. Wt: 405.89
InChI Key: XCNYSGLGEPGIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazoline and quinazolinone are heterocyclic compounds that have drawn significant attention due to their wide range of applications in pharmaceutical chemistry . They are reported for their diversified biological activities, and compounds with different substitutions might interact with various target receptors .


Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves cyclization reactions. For example, anthranilic acid can react with urea to form a 2,4-dihydroxyquinazoline intermediate . This intermediate can then be treated with phosphorus oxychloride to form 2,4-dichloroquinazoline .


Molecular Structure Analysis

Quinazoline is a fused six-member aromatic ring (a benzene ring and a pyrimidine ring are fused). Many substituted quinazoline and quinazolinone derivatives possess a wide range of bioactivities .


Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives can undergo various chemical reactions. For example, 2,4-dichloroquinazoline can react with thiomorpholine to form a new compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures. For example, the molecular weight of 4-[(2-Chloroquinazolin-4-yl)amino]phenol is 271.70 g/mol .

Advantages and Limitations for Lab Experiments

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize, and it has a relatively low toxicity. Additionally, it is a potent inhibitor of COX-2 and AChE, making it a useful tool for studying the mechanisms of inflammation and neurodegenerative diseases. However, this compound has a few limitations. It is not a selective inhibitor of COX-2 and AChE, meaning that it may also inhibit other enzymes that are involved in these pathways. Additionally, it is not yet known whether this compound has any adverse effects on the body when administered in vivo.

Future Directions

The potential applications of 2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole are numerous, and there are many possible future directions for research. One possibility is to investigate the effects of this compound on other enzymes involved in inflammation and neurodegenerative pathways. Additionally, further studies could be conducted to determine the toxicity of this compound in vivo and to develop more selective inhibitors of COX-2 and AChE. Finally, this compound could be studied for its potential application in the treatment of inflammatory and neurodegenerative diseases.

Synthesis Methods

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole was synthesized using a multi-step process starting with the reaction of 2-chloro-4-aminoquinazoline and 9-phenyl-9H-carbazole. The reaction of these two compounds yielded a Schiff base, which was then reduced to the desired product using sodium borohydride. The reaction was monitored using thin-layer chromatography (TLC) and 1H NMR spectroscopy.

Scientific Research Applications

2-(2-Chloroquinazolin-4-yl)-9-phenyl-9H-carbazole has been studied for its potential application in scientific research, particularly in the fields of biochemistry and pharmacology. It has been demonstrated to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, this compound has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the body. These findings suggest that this compound may be a useful tool for studying the mechanisms of inflammation and neurodegenerative diseases.

Safety and Hazards

The safety and hazards associated with quinazoline and quinazolinone derivatives can vary widely depending on their specific structures and uses. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific compounds for detailed safety information .

properties

IUPAC Name

2-(2-chloroquinazolin-4-yl)-9-phenylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16ClN3/c27-26-28-22-12-6-4-11-21(22)25(29-26)17-14-15-20-19-10-5-7-13-23(19)30(24(20)16-17)18-8-2-1-3-9-18/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNYSGLGEPGIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=NC(=NC6=CC=CC=C65)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.